molecular formula C17H22BrN3O2 B1427312 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1350355-80-4

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1427312
M. Wt: 380.3 g/mol
InChI Key: ACGXLAVEVOJRCC-UHFFFAOYSA-N
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Description

“4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound. Its molecular formula is C8H5BrN2O2 . It is related to 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid .


Synthesis Analysis

The synthesis of a similar compound, 5-bromo-1H-benzimidazole-2-carboxylic acid, has been reported . The process involved the use of 5-bromo-1H-benzimidazole-2-yl-methanol dissolved in acetone and potassium permanganate dissolved in water . The crude product was recrystallized from water to yield a creamy white powder .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a bromine atom at the 5-position . It also contains a piperidine ring and a carboxylic acid tert-butyl ester group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5-bromo-1H-benzimidazole-2-yl-methanol with potassium permanganate . This reaction likely involves the oxidation of the methanol group to form the carboxylic acid .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.04 . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and inhibits CYP1A2 . Its Log Po/w values range from 0.86 to 2.15 . It is soluble, with a solubility of 0.173 mg/ml .

Scientific Research Applications

Synthesis of Complex Molecules

This compound has been investigated as a precursor or intermediate in the synthesis of complex molecules with potential biological activities. For instance, research on similar structures has led to the development of novel heterocyclic compounds through multi-step synthesis processes, incorporating elements like selenazole and pyrazole, which are of interest for their pharmacological properties (Malinauskienė et al., 2018). Another study involved the synthesis of derivatives aimed at biological applications, specifically targeting receptor agonists for potential therapeutic use (Hou et al., 2017).

Role in Asymmetric Synthesis and Derivative Formation

The compound and its related structures have been utilized in asymmetric synthesis, offering pathways to optically pure piperidines and other cyclic structures. These serve as versatile intermediates for a wide range of amines, demonstrating the importance of such compounds in the construction of chiral molecules (Acharya & Clive, 2010). Additionally, the exploration of novel synthetic routes to create structurally diverse and functionally rich derivatives underscores the compound's significance in medicinal chemistry research (Kong et al., 2016).

Antimicrobial Activity Studies

Investigations into derivatives of 4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester have shown promising antimicrobial activities. These studies are pivotal in identifying new therapeutic agents against various bacterial and fungal pathogens, highlighting the compound's potential in drug discovery (El-Meguid, 2014).

Chemical Characterization and Structural Analysis

Research has also focused on the chemical characterization and structural analysis of this compound and its derivatives, providing insights into their chemical properties and potential applications. This includes studies on X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate their molecular structures and investigate their physical and chemical characteristics, which are crucial for their application in various scientific domains (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

tert-butyl 4-(6-bromo-1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)21-8-6-11(7-9-21)15-19-13-5-4-12(18)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXLAVEVOJRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-1H-benzoimidazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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